(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid
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Overview
Description
(7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound belonging to the class of para thiazepines. This compound features a unique structure with an unsaturated seven-member ring containing nitrogen and sulfur atoms at specific positions, making it a subject of interest in various scientific fields .
Preparation Methods
Industrial Production Methods: Further research and optimization are required to establish scalable and cost-effective production methods .
Chemical Reactions Analysis
Types of Reactions: (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as carboxylic acids and thiazepine rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology: Biologically, this compound is of interest due to its potential interactions with various enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, the compound’s potential therapeutic effects are being explored, particularly in the context of antimicrobial and anticancer activities .
Industry: Industrial applications include its use as a precursor for the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as beta-lactamase enzymes. These interactions can inhibit the activity of the enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other para thiazepines and related heterocyclic structures. Examples include thiazepine derivatives and imidazothiazole compounds .
Uniqueness: The uniqueness of (7R)-7-(6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid lies in its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O4S2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(7R)-7-(7-thia-1,9-diazatricyclo[6.3.0.02,6]undeca-2(6),8,10-trien-10-yl)-2,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C15H13N3O4S2/c19-13(20)7-4-16-9(14(21)22)6-23-12(7)8-5-18-10-2-1-3-11(10)24-15(18)17-8/h4-5,12H,1-3,6H2,(H,19,20)(H,21,22)/t12-/m1/s1 |
InChI Key |
CHNMLWCTGYMVFH-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC3=NC(=CN23)[C@H]4C(=CN=C(CS4)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=CN23)C4C(=CN=C(CS4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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